(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that includes several functional groups and structures common in medicinal chemistry. These include a quinoline ring, an ethoxyphenyl group, and a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined through experimental testing .Scientific Research Applications
Novel Fluorophores for Biomedical Analysis
Researchers have identified novel stable fluorophores, such as 6-methoxy-4-quinolone derivatives, which exhibit strong fluorescence across a wide pH range in aqueous media. These compounds, including (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone derivatives, are highlighted for their potential as fluorescent labeling reagents in biomedical analysis due to their high stability against light and heat, and minimal fluorescence intensity variation across different pH levels. The application of these compounds extends to the sensitive determination of analytes, including carboxylic acids, showcasing their potential in enhancing analytical methodologies in biochemistry and medicine (Hirano et al., 2004).
Advances in Pre-column Derivatization Techniques
Significant advancements have been made in the field of chromatography through the development of pre-column derivatization techniques employing novel reagents. The synthesis of compounds like this compound has facilitated the creation of efficient derivatization reagents, enabling the improved analysis of amino acids and other pharmaceutical compounds. This research underlines the role of such compounds in enhancing the quality control and analytical capabilities in pharmaceutical sciences (Gatti et al., 2004).
Synthesis of Bioactive Compounds
The compound's structural framework serves as a cornerstone in synthesizing various bioactive molecules, including those with potential antitumor, anticonvulsant, and insecticidal activities. For instance, derivatives of this compound have been explored for their efficacy in inhibiting tubulin polymerization, showcasing potent cytotoxic activity against a range of human cancer cell lines. This highlights the compound's significance in the development of new therapeutic agents with potential applications in oncology (Srikanth et al., 2016).
Crystal Structure and Molecular Analysis
The detailed structural and molecular analysis of this compound derivatives through X-ray diffraction studies and DFT calculations has provided insights into their chemical behavior and interaction patterns. These studies are crucial for understanding the physicochemical properties of the compounds, facilitating their application in designing more effective and targeted chemical entities for various scientific and pharmaceutical purposes (Huang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-28-17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(27)26-11-3-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNOVMJBMJRCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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